

A Comprehensive Technical Guide to Isopropyl Formate (Isopropyl Methanoate)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl formate*

Cat. No.: B1221721

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **isopropyl formate**, also known as isopropyl methanoate. It covers nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its primary synthesis pathway. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who may utilize this compound in their work. **Isopropyl formate** is a versatile ester of isopropanol and formic acid, recognized for its characteristic fruity odor.^[1] It serves as a flavoring agent, a fragrance component, and a reagent in various chemical syntheses.^{[2][3]}

Nomenclature and Alternate Names

Isopropyl formate is known by several names and is registered under various chemical identifiers. A comprehensive list of these is provided below for clear identification and cross-referencing in research and regulatory documentation.^{[4][5][6]}

Identifier Type	Identifier
IUPAC Name	propan-2-yl formate
Synonyms	Isopropyl methanoate, Formic acid isopropyl ester, Formic acid, 1-methylethyl ester, 1-Methylethyl formate, Methylethyl formate
CAS Number	625-55-8
EC Number	210-901-2
UNII	H1L164W42G
FEMA Number	2944
ChEBI ID	CHEBI:173325
PubChem CID	12257
Molecular Formula	C4H8O2
SMILES	CC(C)OC=O
InChI Key	RMOUNBSOVHSONPZ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **isopropyl formate** is presented in the table below. These properties are crucial for its application in various experimental and industrial settings.

Property	Value
Molecular Weight	88.11 g/mol
Boiling Point	68.2 °C at 760 mmHg[4][6]
Melting Point	-80 °C[4][6]
Density	0.8728 g/cm ³ at 20 °C[4][6]
Refractive Index (n _{20/D})	1.3678 - 1.368[4]
Flash Point (Closed Cup)	-13.9 °C (7.0 °F)[7]
Vapor Density	3.03 (Air = 1)[4]
Vapor Pressure	138.0 mmHg at 25 °C[4]
Solubility in Water	Slightly soluble[4][8]
Solubility in Organic Solvents	Completely miscible with alcohol and ether[3][9]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of **isopropyl formate**.

Synthesis via Fischer Esterification

Isopropyl formate is commonly synthesized through the Fischer esterification of isopropyl alcohol and formic acid, using a strong acid catalyst such as sulfuric acid.[10] This reaction is reversible and is driven to completion by removing water as it is formed or by using an excess of one of the reactants.[11]

Materials:

- Formic acid
- Isopropyl alcohol
- Concentrated sulfuric acid (catalyst)
- Benzene (for azeotropic removal of water)

- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)

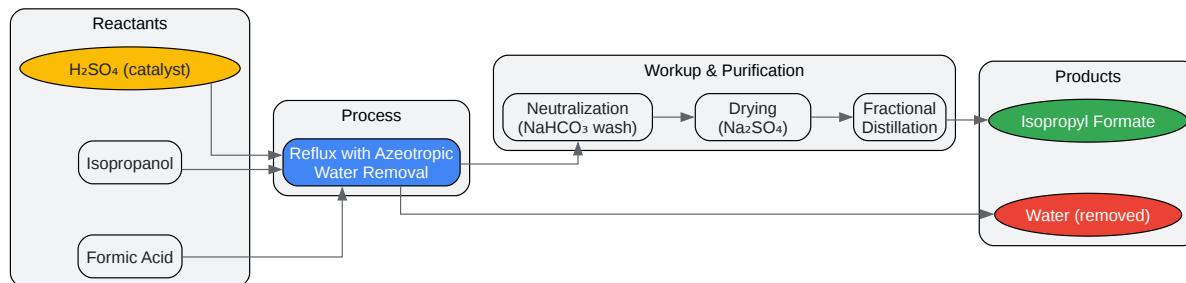
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or similar oil-water separator), combine 1 mole of formic acid, 1.2 moles of isopropyl alcohol, and 100 mL of benzene.[9]
- Carefully add 0.015 moles of concentrated sulfuric acid to the mixture.[9]
- Heat the mixture to reflux. The benzene-water azeotrope will distill into the separator, effectively removing water from the reaction and driving the equilibrium towards the ester product.[9]
- Continue the reaction until no more water is collected in the separator.[9]
- Allow the reaction mixture to cool to room temperature.
- Separate the organic layer. The aqueous layer can be extracted with benzene to recover any dissolved product.
- Combine the organic layers and wash with water, followed by a wash with sodium bicarbonate solution to neutralize any remaining acid.
- Dry the organic layer over anhydrous sodium sulfate.[9]
- Remove the benzene solvent by distillation.
- Purify the resulting **isopropyl formate** by fractional distillation.[12]

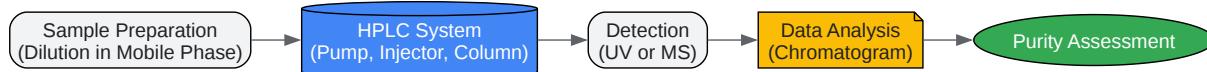
Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity of **isopropyl formate** can be assessed using reverse-phase HPLC.

Instrumentation and Conditions:


- Column: Newcrom R1 or a similar C18 column.[13]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid should be used in place of phosphoric acid.[13]
- Detection: UV detector or a mass spectrometer.
- Column Temperature: Ambient or controlled as per method development.
- Flow Rate: Typical analytical flow rates (e.g., 1 mL/min).

Procedure:


- Prepare a standard solution of high-purity **isopropyl formate** in the mobile phase.
- Prepare the sample solution by diluting the synthesized **isopropyl formate** in the mobile phase.
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the standard solution to determine the retention time of **isopropyl formate**.
- Inject the sample solution.
- Analyze the resulting chromatogram to determine the purity of the sample by comparing the peak area of **isopropyl formate** to the total peak area of all components.

Visualizations

The following diagrams illustrate the key processes related to **isopropyl formate**.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow for **Isopropyl Formate** Synthesis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 625-55-8: Isopropyl formate | CymitQuimica [cymitquimica.com]
- 2. nbino.com [nbino.com]

- 3. Isopropyl formate, 98% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]
- 4. Isopropyl formate | C4H8O2 | CID 12257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. isopropyl formate, 625-55-8 [thegoodscentscompany.com]
- 8. scent.vn [scent.vn]
- 9. Isopropyl formate [chembk.com]
- 10. Isopropyl formate - Wikipedia [en.wikipedia.org]
- 11. athabascau.ca [athabascau.ca]
- 12. Why is the esterification reaction of formic acid and isopropyl alcohol h.. [askfilo.com]
- 13. Isopropyl formate | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Isopropyl Formate (Isopropyl Methanoate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221721#alternate-names-for-isopropyl-formate-isopropyl-methanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com